Product packaging for l-Alanine propargyl ester(Cat. No.:)

l-Alanine propargyl ester

Cat. No.: B13831330
M. Wt: 127.14 g/mol
InChI Key: BUWSVGDWXRLATH-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Alanine propargyl ester is a specialized amino acid derivative engineered for advanced research applications, particularly in synthetic organic chemistry and chemical biology. Its core value lies in the propargyl moiety attached to the carboxyl group of L-alanine, which serves as a versatile functional handle. In peptide synthesis, the propargyl group functions as an effective protecting group for the carboxylic acid functionality. It exhibits excellent orthogonality to other common protecting groups, such as acid-liable tert-butyl esters and base-sensitive Fmoc groups, allowing for complex synthetic strategies. This propargyl ester can be cleanly and efficiently removed under neutral conditions using reagents like tetrathiomolybdate, ensuring that other sensitive protecting groups and the chiral integrity of the amino acid remain untouched, thereby preventing racemization . Beyond its role in protection, the terminal alkyne of the propargyl ester presents a powerful tool for bioorthogonal "click" chemistry. This reactive handle enables highly selective copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, facilitating the site-specific labeling, conjugation, and immobilization of peptides and other biomolecules for proteomic studies and bioconjugation projects. This compound is offered For Research Use Only. It is strictly not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO2 B13831330 l-Alanine propargyl ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

prop-2-ynyl (2S)-2-aminopropanoate

InChI

InChI=1S/C6H9NO2/c1-3-4-9-6(8)5(2)7/h1,5H,4,7H2,2H3/t5-/m0/s1

InChI Key

BUWSVGDWXRLATH-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)OCC#C)N

Canonical SMILES

CC(C(=O)OCC#C)N

Origin of Product

United States

Synthetic Methodologies for L Alanine Propargyl Ester and Its Precursors

Esterification Protocols for the Generation of l-Alanine (B1666807) Propargyl Ester

The most direct route to l-Alanine propargyl ester involves the formation of an ester bond between the carboxyl group of l-Alanine and the hydroxyl group of propargyl alcohol. This transformation requires careful selection of reaction conditions to achieve high yields while preserving the stereochemical integrity of the α-carbon. Often, the amine functionality of l-Alanine must be protected prior to esterification to prevent side reactions.

Classic Fischer-Speier esterification represents a fundamental method for synthesizing this compound. This equilibrium-controlled process involves reacting l-Alanine with an excess of propargyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl) dissolved in the alcohol. The reaction is typically performed at elevated temperatures under reflux. To drive the reaction toward the product, water, the reaction byproduct, is continuously removed using a Dean-Stark apparatus.

The mechanism involves the protonation of the carboxylic acid carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the oxygen atom of propargyl alcohol. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then deprotonates to afford the final product as an ammonium (B1175870) salt. A significant challenge with this method is the potential for acid-catalyzed polymerization or decomposition of the propargyl moiety, which can lead to reduced yields and purification difficulties.

To circumvent the harsh conditions of direct acid catalysis and improve compatibility with sensitive functional groups, optimized protocols have been developed. These methods typically begin with an N-protected l-Alanine derivative, such as Boc-l-Alanine or Cbz-l-Alanine, thereby preventing N-acylation and other side reactions. The esterification can then be achieved under milder conditions.

Several strategies are employed:

Carbodiimide-Mediated Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid. In the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), the activated acid reacts efficiently with propargyl alcohol at or below room temperature. This method generally provides high yields and clean conversions.

Alkylation of the Carboxylate Salt: The carboxylate salt of N-protected l-Alanine can be generated using a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃). This salt then undergoes an Sₙ2 reaction with an electrophilic propargyl source, typically propargyl bromide, in a polar aprotic solvent like dimethylformamide (DMF). This approach avoids the use of propargyl alcohol as a reagent and can be highly effective.

The following table summarizes a comparative analysis of these esterification methods based on published findings.

MethodKey ReagentsTypical SolventRelative YieldPrimary AdvantageReference
Acid-Catalyzed Fischer EsterificationH₂SO₄ or HCl, Propargyl AlcoholPropargyl Alcohol / TolueneModerateAtom economical, simple setup
DCC/DMAP CouplingN-Boc-l-Alanine, DCC, DMAP, Propargyl AlcoholDichloromethane (DCM)HighMild conditions, high efficiency,
Carboxylate AlkylationN-Boc-l-Alanine, Cs₂CO₃, Propargyl BromideDimethylformamide (DMF)HighAvoids acidic conditions entirely

A paramount concern during the synthesis and manipulation of l-Alanine derivatives is the preservation of stereochemical purity at the α-carbon. Racemization can occur, particularly during carboxyl group activation. The primary pathway for racemization involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. This occurs when the carbonyl oxygen of the N-acyl protecting group attacks the activated carboxyl group. The α-proton of the resulting oxazolone (B7731731) is significantly more acidic and can be readily abstracted by a base, leading to a planar, achiral enolate. Subsequent non-stereospecific reprotonation leads to a racemic mixture.

Several strategies are critical for suppressing racemization, as detailed in research:

Use of Urethane-Type Protecting Groups: Protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc) are highly effective at preventing racemization. The lone pair on the nitrogen atom is delocalized into the carbonyl of the protecting group itself, reducing its nucleophilicity and disfavoring the formation of the oxazolone intermediate.

Inclusion of Additives: When using carbodiimide (B86325) coupling agents, the addition of nucleophilic catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is standard practice. These additives react with the initially formed O-acylisourea to generate an active ester intermediate that is more reactive towards the alcohol but less prone to cyclizing into the oxazolone.

Strict Temperature Control: Performing the coupling reactions at low temperatures (e.g., 0 °C) significantly reduces the rate of both oxazolone formation and enolization, thereby minimizing racemization.

Enantioselective Synthetic Pathways Involving Propargylic Intermediates

An alternative to the direct modification of l-Alanine is the de novo asymmetric synthesis of the amino acid structure from achiral or racemic propargylic precursors. These advanced methods leverage modern catalytic techniques to install the chiral center with high enantioselectivity.

Transition-metal catalysis offers powerful tools for constructing chiral molecules. Research in this area focuses on the asymmetric transformation of substrates containing a propargylic moiety. For instance, a chiral propargylic amine, a direct precursor to the target amino acid, can be synthesized via the catalytic asymmetric addition of a nitrogen nucleophile to a propargylic electrophile.

A representative strategy involves the reaction of a propargylic carbonate or phosphate (B84403) with an amine source, catalyzed by a transition-metal complex (e.g., copper, iridium, or palladium) bearing a chiral ligand. The chiral ligand, such as a derivative of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or a chiral bis(oxazoline) (BOX) ligand, coordinates to the metal center and creates a chiral environment. This environment dictates the facial selectivity of the nucleophilic attack, leading to the formation of one enantiomer of the propargylic amine in high excess. Subsequent functional group manipulations, including carboxylation or its equivalent, can complete the synthesis of the non-natural amino acid framework.

Biocatalysis, the use of enzymes as catalysts, provides an exceptionally selective and environmentally benign approach to synthesizing chiral building blocks. Several classes of enzymes are well-suited for preparing precursors to this compound.

Key biocatalytic strategies include:

Lipase-Catalyzed Kinetic Resolution: Enzymes such as Candida antarctica lipase (B570770) B (CAL-B) can perform a kinetic resolution of a racemic propargylic alcohol. The enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer) with an acyl donor like vinyl acetate, leaving the other enantiomer (e.g., the (S)-enantiomer) unreacted and in high enantiomeric purity. The separated chiral alcohol can then be carried forward synthetically.

Ketoreductase-Catalyzed Asymmetric Reduction: Ketoreductases (KREDs), a class of oxidoreductases, can reduce a propargyl ketone substrate to a single enantiomer of the corresponding propargylic alcohol with excellent enantioselectivity (>99% ee). This process requires a stoichiometric hydride source, typically provided by the regeneration of a cofactor like NADPH.

Transaminase-Catalyzed Asymmetric Amination: Transaminases (TAms) offer a highly direct route to chiral amines. An (R)- or (S)-selective transaminase can convert a propargyl ketone directly into a chiral propargyl amine by transferring an amino group from an inexpensive amine donor, such as isopropylamine. The byproduct is acetone. This method directly installs the chiral amine center, creating a key intermediate for the target amino acid ester.

The following table outlines the application of these enzyme classes for generating key chiral propargylic intermediates.

Enzyme ClassTypical SubstrateChiral ProductCore TransformationReference
LipaseRacemic propargylic alcoholEnantioenriched propargylic alcohol and esterKinetic Resolution via Enantioselective Acylation
Ketoreductase (KRED)Propargyl ketoneEnantiopure propargylic alcoholAsymmetric Carbonyl Reduction
Transaminase (TAm)Propargyl ketoneEnantiopure propargylic amineAsymmetric Reductive Amination

Chemoenzymatic Strategies for N-Terminal Functionalization with Propargyl Moieties

Chemoenzymatic synthesis provides a powerful approach for peptide synthesis, combining the selectivity of enzymes with the flexibility of chemical methods. mdpi.com This strategy allows for the construction of peptides under mild, environmentally benign conditions, often minimizing the need for complex protecting group manipulations on amino acid side chains. mdpi.comrsc.org

Enzymes like papain have been successfully employed in the polymerization of amino acid esters to form polypeptides. mdpi.com For instance, papain can catalyze the polymerization of L-alanine ethyl ester to produce poly(L-alanine). mdpi.com This enzymatic approach can be extended to monomers functionalized with propargyl groups, such as this compound, to incorporate this bioorthogonal handle into peptide chains. The protease-catalyzed reaction proceeds in a stereoselective manner, preventing racemization, which can be a significant issue in purely chemical peptide coupling methods. mdpi.com

Another key chemoenzymatic strategy involves the resolution of racemic mixtures. For example, the hydrolase enzyme α-chymotrypsin has been used for the resolution of methyl N-Boc-propargylglycine, yielding the desired N-Boc-L-propargylglycine with high enantiomeric purity. google.com This highlights the potential for enzymes to selectively process propargylated amino acid derivatives, a crucial step in preparing enantiomerically pure building blocks for peptide synthesis.

While direct enzymatic N-terminal functionalization with a propargyl group is a specialized area, enzymes play a critical role in the synthesis of peptides containing propargyl moieties by catalyzing peptide bond formation using monomers like this compound. rsc.org This method facilitates the creation of unique polymeric architectures, such as graft copolymers, where peptide chains containing functional groups are attached to a polymer backbone. rsc.org

Design and Synthesis of Functionalized Propargylic Amino Acid and Peptoid Building Blocks

The synthesis of this compound and related building blocks is fundamental for their use in peptide chemistry. These molecules serve as key intermediates for constructing more complex structures. Two primary methods have been established for their preparation.

One common and direct method involves the esterification of a free amino acid with propargyl alcohol. researchgate.netresearchgate.net For instance, treating L-alanine with propargyl alcohol saturated with hydrogen chloride (HCl) gas results in the formation of this compound hydrochloride in good yield. researchgate.netresearchgate.net This procedure is effective for a variety of amino acids, providing a straightforward route to the corresponding propargyl esters. researchgate.net

Table 1: Synthesis of Amino Acid Propargyl Esters via Direct Esterification
Amino AcidProductYield (%)Reference
Alanine (B10760859)H-Ala-OPrp · HCl72 researchgate.net
ValineH-Val-OPrp · HCl74 researchgate.net
LeucineH-Leu-OPrp · HCl78 researchgate.net
ThreonineH-Thr-OPrp · HCl69 researchgate.net
4-Aminobenzoic acid4-NH2-C6H4-COOPrp92 researchgate.net

A second strategy involves the alkylation of an N-protected amino acid with propargyl bromide. researchgate.net In this approach, the N-terminus of L-alanine is first protected with a group such as a benzoyl (Bz) group. The resulting N-benzoyl-L-alanine is then reacted with propargyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). researchgate.net This method yields the N-protected this compound, which is ready for use in peptide coupling reactions. researchgate.net

These synthetic approaches provide access to versatile propargylated building blocks that can be further elaborated. The terminal alkyne of the propargyl group allows for subsequent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," enabling the attachment of various reporter tags, drug molecules, or imaging agents.

Development of Orthogonal Protecting Group Strategies Utilizing Propargyl Esters

In complex peptide synthesis, the use of orthogonal protecting groups is essential. libretexts.orgresearchgate.net Orthogonality allows for the selective removal of one type of protecting group under specific reaction conditions without affecting others, enabling precise control over the synthetic sequence. libretexts.orgresearchgate.net The propargyl ester has emerged as a valuable protecting group for the C-terminal carboxyl group of amino acids due to its unique deprotection conditions. researchgate.netnih.gov

The propargyl ester group is stable to both the acidic and basic conditions commonly used to remove other widely used protecting groups in peptide synthesis. researchgate.netnih.gov For example, it remains intact during the removal of:

Acid-labile groups: such as the tert-butyloxycarbonyl (Boc) group, which is cleaved with strong acids like trifluoroacetic acid (TFA). researchgate.netcore.ac.uk

Base-labile groups: such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed with a base like piperidine. libretexts.orgcore.ac.uk

Groups removed by hydrogenolysis: such as the benzyl (B1604629) (Bn) ester and benzyloxycarbonyl (Cbz) groups. core.ac.uk

The deprotection of the propargyl ester is achieved under mild, neutral conditions using reagents like benzyltriethylammonium tetrathiomolybdate (B108656). researchgate.netnih.gov This specific reactivity allows the propargyl ester to be cleaved without disturbing the aforementioned protecting groups, making it an excellent orthogonal partner in multi-step syntheses. researchgate.netcore.ac.uk

The utility of this strategy has been demonstrated in the solution-phase synthesis of di-, tri-, and tetrapeptides, where the propargyl ester successfully protects the C-terminus while other protecting groups are manipulated at the N-terminus or on amino acid side chains. researchgate.netnih.gov This orthogonality makes the propargyl ester a valuable addition to the toolkit of peptide chemists, facilitating the synthesis of complex and multifunctional peptides. researchgate.net

Table 2: Orthogonal Compatibility of the Propargyl Ester Protecting Group
Common Protecting GroupTypical Deprotection ReagentPropargyl Ester StabilityReference
Boc (tert-butyloxycarbonyl)Acid (e.g., TFA)Stable core.ac.uk
Fmoc (9-fluorenylmethyloxycarbonyl)Base (e.g., Piperidine)Stable libretexts.orgcore.ac.uk
Cbz (Benzyloxycarbonyl)Hydrogenolysis (H₂, Pd/C)Stable core.ac.uk
Benzyl (Bn) esterHydrogenolysis (H₂, Pd/C)Stable core.ac.uk
Propargyl (Poc) esterTetrathiomolybdateCleaved researchgate.netnih.gov

Chemical Reactivity and Mechanistic Investigations of L Alanine Propargyl Ester

Applications of the Propargyl Moiety in "Click Chemistry" Reactions

The terminal alkyne of the propargyl group in l-alanine (B1666807) propargyl ester serves as a versatile handle for "click chemistry," a category of reactions known for their high efficiency, selectivity, and biocompatibility. These reactions are instrumental in various fields, including bioconjugation and materials science.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with l-Alanine Propargyl Ester

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and represents a highly efficient method for forming a stable 1,2,3-triazole linkage from an alkyne and an azide (B81097). In the context of this compound, the terminal alkyne readily participates in this reaction in the presence of a copper(I) catalyst. organic-chemistry.orgiris-biotech.de This reaction is characterized by its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgeurjchem.com The reaction proceeds under mild conditions, often in aqueous environments, and tolerates a wide array of functional groups, making it a robust method for molecular ligation. organic-chemistry.orgnih.gov

The general mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with an azide to form a six-membered copper(III) metallacycle. This intermediate subsequently undergoes reductive elimination to furnish the triazole product and regenerate the copper(I) catalyst. The high thermodynamic driving force of this reaction, often exceeding 20 kcal/mol, ensures that it proceeds to completion with high yields. iris-biotech.de

Below is a table summarizing typical reaction conditions and yields for CuAAC reactions involving propargyl esters, providing insights into the practical application of this chemistry.

Alkyne ReactantAzide ReactantCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
Propargyl acetatepara-Azidobenzoic acidCuIToluene1104-675 eurjchem.com
Propargyl amineBenzyl (B1604629) azideCu nanocatalystNot specifiedNot specifiedNot specifiedNot specified researchgate.netresearchgate.net
Propargyl-functionalized dextranAzide-containing βCD derivativeCuBr/PMDETADMF5025up to 69N/A

Mechanistic Insights into Triazole Formation from Propargyl Esters

The formation of the 1,2,3-triazole ring from a propargyl ester via CuAAC is a well-defined process. The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne of the propargyl group. This is followed by deprotonation to form a copper acetylide. The azide then coordinates to the copper center, and a [3+2] cycloaddition occurs, leading to the formation of a six-membered metallacycle intermediate. This intermediate then rearranges and, upon protonation, releases the stable 1,4-disubstituted triazole product. The catalyst is regenerated in the process, allowing for its use in catalytic amounts. The reaction's high fidelity in producing a single regioisomer is a key advantage over the thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-isomers. organic-chemistry.org

It is important to note that under certain conditions, particularly with tertiary propargyl esters, copper(I) can induce cleavage of the ester or carbamate group. This occurs through the formation of a copper-stabilized propargyl cation after the formation of the copper acetylide. nih.gov However, for primary propargyl esters like that of l-alanine, this side reaction is generally not dominant. nih.gov

Reactivity in Nucleophilic Acyl Substitution Reactions

The ester functionality of this compound is a site for nucleophilic acyl substitution reactions. While alkyl esters are generally considered to be relatively unreactive towards aminolysis without activation, research has uncovered unusual reactivity patterns for certain amino acid propargyl esters.

Propargyl Ester as an Activated Ester for Amidation Reactions

Typically, the reactivity of an ester in a nucleophilic acyl substitution is dependent on the stability of the leaving group, which is related to the pKa of its conjugate acid. Propargyl alcohol has a pKa of approximately 13.6, making the propargyloxy group a relatively poor leaving group compared to those of conventional activated esters. researchgate.net Consequently, propargyl esters are not generally considered to be highly activated for amidation reactions. researchgate.netnih.gov

However, studies have revealed that glycine (B1666218) propargyl ester exhibits an unexpected and selective reactivity towards linear alkylamines, proceeding under mild, metal-free, and base-independent conditions to form amides in moderate to high yields. researchgate.netnih.govsci-hub.se This suggests a form of activation that is not reliant on the classical electron-withdrawing inductive effects that characterize typical activated esters.

Selective, Base-Independent Amidation: Observed Phenomena and Influencing Factors

The selective, base-independent amidation observed with glycine propargyl ester is a notable phenomenon. Computational studies, specifically using global reaction route mapping (GRRM), have suggested that this enhanced reactivity is not primarily driven by electronic effects. researchgate.netnih.gov Instead, it is proposed that hydrogen bonding and intermolecular interactions play a crucial role in lowering the activation barrier for the amidation reaction. researchgate.netnih.gov

Crucially, this enhanced reactivity is highly dependent on the structure of the amino acid. Substitution on the α-carbon, as is the case with this compound, leads to a dramatic decrease in reactivity. researchgate.net This is attributed to steric hindrance, which disrupts the necessary intermolecular interactions that facilitate the reaction in the glycine analogue. researchgate.net

The following table presents a comparison of the reactivity of various N-Boc-protected amino acid propargyl esters in amidation with hexylamine, illustrating the profound effect of the α-substituent.

Amino Acidα-SubstituentYield (%)
Glycine-H50-84
l-Alanine-CH₃< 5
l-Threonine-CH(OH)CH₃< 5
l-Phenylalanine-CH₂Ph< 5
l-Proline(cyclic)< 5
l-Aspartic acid (β-propargyl ester)-CH₂COO-propargyl< 5
l-Glutamic acid (γ-propargyl ester)-CH₂CH₂COO-propargyl< 5

Data adapted from studies on the amidation of N-Boc-amino acid propargyl esters with hexylamine in THF at room temperature for 16 hours. researchgate.netsci-hub.se

This data clearly demonstrates that the unique, propargyl-assisted selective amidation is largely confined to glycine propargyl esters, with this compound showing significantly diminished reactivity under the same conditions. This highlights the subtle interplay of steric and electronic factors in governing the chemical behavior of this class of compounds.

Catalytic Transformations Involving the Alkyne Functionality

The propargyl group of this compound contains a terminal alkyne, a versatile functional group that participates in a wide array of catalytic transformations. These reactions are pivotal for creating molecular complexity and installing new stereocenters. The reactivity of the alkyne is often mediated by transition metal catalysts, which can activate the carbon-carbon triple bond towards various nucleophilic attacks and coupling reactions.

Enantioselective Hydroamination of Propargyl Esters

The enantioselective hydroamination of alkynes is a powerful method for the synthesis of chiral amines. In the context of propargyl esters, this transformation can lead to the formation of valuable α,β-unsaturated γ-amino acid derivatives. Research has shown that bifunctional phosphinothiourea catalysts are effective for the highly regio- and enantioselective γ-hydroamination of propargyl esters. nih.gov

The reaction proceeds with N-methoxy carbamate as the nucleophile. A key mechanistic feature of this process is the reversible isomerization of the propargyl ester substrate to the corresponding allenyl ester, catalyzed by the phosphinothiourea. nih.gov The high degree of enantioselectivity is attributed to a cooperative conjugate addition mechanism. In this pathway, the thiourea moiety of the catalyst binds the carbamate anion, which then adds to a vinyl phosphonium ion that is formed through the covalent activation of the allenyl ester substrate. nih.gov

Table 1: Catalyst System for Enantioselective Hydroamination of Propargyl Esters

Catalyst TypeNucleophileKey Mechanistic StepProduct Type
Bifunctional PhosphinothioureaN-methoxy carbamateReversible isomerization to allenyl ester followed by cooperative conjugate additionα,β-unsaturated γ-amino acid ester

Metal-Catalyzed Coupling Reactions and Rearrangements

The alkyne moiety of propargyl esters is a versatile handle for various metal-catalyzed coupling reactions and rearrangements, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are often catalyzed by transition metals such as palladium, copper, and gold.

Palladium-catalyzed cross-coupling reactions of propargyl carbonates with allyl boronates have been shown to be a viable strategy for constructing 1,4-enallenes and 1,5-enynes. The chemo- and regiodivergence of these reactions can be controlled by the choice of the palladium/phosphine (B1218219) catalyst system.

Visible light-mediated copper-catalyzed cyanation of propargylic oxalates represents another significant transformation. nih.gov This method allows for the synthesis of di-, tri-, and tetra-substituted allenenitriles. nih.gov Mechanistic studies, including fluorescence quenching and cyclic voltammetry, suggest that this reaction proceeds through a visible light-induced redox-neutral reductive quenching radical mechanism, which is a departure from the traditional two-electron oxidative addition processes seen in many transition metal-catalyzed couplings. nih.gov

Gold catalysts have been employed in the reaction of propargyl esters with alkynylsilanes to synthesize vinylallene derivatives. This transformation proceeds through a twofold 1,2-rearrangement, specifically a nih.govnih.gov-acyloxy shift followed by a nih.govnih.gov-silyl rearrangement. This reaction is characterized by good yields, broad substrate scope, and high atom economy.

Table 2: Overview of Metal-Catalyzed Reactions of Propargyl Esters

Catalyst SystemReactant(s)Product TypeKey Features
Palladium/PhosphinePropargyl carbonates, Allyl boronates1,4-Enallenes, 1,5-EnynesCatalyst-controlled chemo- and regiodivergence
Visible Light/CopperPropargylic oxalates, Trimethylsilyl cyanideAllenenitrilesProceeds via a one-electron pathway, high functional group tolerance
GoldPropargyl esters, AlkynylsilanesVinylallenesInvolves consecutive nih.govnih.gov-acyloxy and nih.govnih.gov-silyl rearrangements

Stereochemical Control and Diastereoselective Outcomes in Reactions of this compound

The inherent chirality of this compound provides a foundation for stereochemical control in reactions involving the propargylic center. The stereocenter in the alanine (B10760859) backbone can influence the stereochemical outcome of reactions at the alkyne, leading to diastereoselective transformations.

In the context of propargylic C-H functionalization, iridium-catalyzed enantioselective and diastereodivergent allylation of alkynes has been reported. This method allows for the formation of 1,5-enynes with high diastereoselectivity. A notable aspect of this reaction is the ability to achieve a nearly complete reversal of diastereoselectivity by using a racemic ligand, which selectively affords the syn-diastereomer. Mechanistic studies, including the observation of non-linear effects, suggest the involvement of a bis-ligated iridium complex in the enantiodetermining transition states.

Furthermore, photoredox/cobalt dual catalysis has been utilized for the regio-, diastereo-, and enantioselective propargylation of aldehydes. nih.gov This method proceeds via the formation of propargyl radicals and allows for the stereoconvergent transformation of racemic propargyl precursors into a single enantiomer of the product. nih.gov Monitoring the enantiomeric ratio of the starting propargyl carbonate revealed that both enantiomers can undergo oxidative addition to the cobalt center, with a match/mismatch effect observed between the chiral catalyst and the stereocenter of the substrate. nih.gov

Table 3: Stereoselective Reactions Involving Propargylic Systems

Catalytic SystemReaction TypeStereochemical OutcomeMechanistic Insight
Iridium/PhosphoramiditeEnantioselective C-H allylationDiastereodivergent synthesis of 1,5-enynes; reversal of diastereoselectivity with a racemic ligandNon-linear effects suggest a bis-ligated metal complex in the transition state
Photoredox/CobaltRegio-, diastereo-, and enantioselective propargylation of aldehydesStereoconvergent transformation of racemic precursors via propargyl radicalsMatch/mismatch effect between the chiral catalyst and the substrate's stereocenter

Applications of L Alanine Propargyl Ester in Complex Molecular Architectures and Functional Materials

Role as a Key Building Block in Peptide and Peptoid Synthesis

The incorporation of l-alanine (B1666807) propargyl ester into peptide synthesis strategies leverages its dual functionality. The ester serves as an effective protecting group for the carboxylic acid, while the propargyl group's terminal alkyne provides a reactive handle for a wide range of chemical modifications, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

In solution-phase peptide synthesis, l-alanine propargyl ester functions primarily as a robust protecting group for the C-terminal carboxyl group. The ester can be synthesized by treating l-alanine with propargyl alcohol saturated with hydrogen chloride, yielding the desired product efficiently. nih.govresearchgate.net

A key advantage of the propargyl ester is its orthogonal deprotection scheme. The group is stable under conditions typically used to remove other common protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group or the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. nih.gov Deprotection is achieved under neutral conditions using reagents like benzyltriethylammonium tetrathiomolybdate (B108656), which selectively cleaves the propargyl ester without affecting other protecting groups present in the peptide chain. nih.govresearchgate.net This orthogonality ensures high selectivity and minimizes side reactions, which is crucial for the synthesis of complex, multi-functional peptides. Research has demonstrated that neither the introduction nor the deprotection of the propargyl ester leads to racemization of the amino acid, preserving the stereochemical integrity of the peptide. nih.gov

Table 1: Synthesis and Deprotection of this compound in Solution-Phase Synthesis This table is interactive. Click on the headers to sort.

Step Reagents & Conditions Typical Yield Key Feature Reference
Esterification l-Alanine, Propargyl Alcohol, HCl (saturated) 72% Direct esterification of the free amino acid. nih.govresearchgate.net
Deprotection Benzyltriethylammonium tetrathiomolybdate in CH₃CN High Neutral conditions, orthogonal to Boc and Fmoc groups. nih.gov
Stability Test Neat TFA or 20% piperidine in DMF No deprotection Confirms compatibility with Boc and Fmoc strategies. nih.gov

The stability of the propargyl ester to standard Fmoc-SPPS conditions allows for its seamless integration into automated synthesis protocols. nih.gov In this context, this compound is typically attached to the solid support resin at the C-terminus. The peptide chain is then elongated in the N-terminal direction through iterative cycles of Fmoc deprotection and amino acid coupling.

The true utility of the propargyl group becomes apparent after the linear peptide has been assembled. The terminal alkyne serves as a versatile handle for on-resin functionalization. Using CuAAC click chemistry, a vast array of azide-containing molecules—such as fluorophores, imaging agents, polyethylene glycol (PEG) chains, or other peptides—can be covalently attached to the C-terminus of the resin-bound peptide. This approach provides a powerful method for creating precisely modified peptides with tailored functionalities.

The reactive nature of the propargyl group is particularly advantageous for the synthesis of cyclic peptides and peptide-peptoid hybrids. Cyclization significantly enhances the conformational rigidity, metabolic stability, and biological activity of peptides. Click chemistry offers a highly efficient and chemoselective method for macrocyclization. researchgate.netbachem.com

In a typical strategy for synthesizing a cyclic peptide-peptoid hybrid, a linear precursor is first assembled using SPPS. This precursor is designed to contain an azide-functionalized monomer (e.g., an N-azidoalkyl glycine (B1666218) peptoid building block) at or near the N-terminus and an alkyne-functionalized amino acid, such as this compound, at the C-terminus. frontiersin.org After cleavage from the resin, the linear peptide is subjected to intramolecular CuAAC conditions. The azide (B81097) and alkyne groups react to form a stable triazole ring, effectively cyclizing the molecule. researchgate.netfrontiersin.org This method avoids the formation of dimeric or oligomeric side products and is tolerant of a wide range of amino acid side-chain functionalities, making it a robust strategy for producing complex cyclic architectures. bachem.com

Contributions to Polymer Science and Advanced Materials Chemistry

Beyond peptide synthesis, this compound is a valuable monomer and functionalizing agent in polymer chemistry. The alkyne group facilitates its participation in polymerization and polymer modification reactions, primarily through click chemistry, enabling the creation of advanced materials with well-defined structures and properties derived from the amino acid component.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has revolutionized macromolecular engineering, allowing for the modular construction of complex polymer architectures with high efficiency and specificity. This compound, with its terminal alkyne, is an ideal building block for this purpose.

It can be used in the "grafting-to" approach, where azide-functionalized polymer backbones are decorated with this compound molecules. Alternatively, it can be copolymerized with azide-containing monomers to produce functional polymers. These methods have been used to create a variety of polymeric structures, as detailed in the table below. The inclusion of the l-alanine moiety imparts biodegradability and chirality to the resulting polymers, making them attractive for biomedical applications.

Table 2: Polymeric Architectures Prepared Using Alkyne-Functional Monomers via Click Chemistry This table is interactive. Use the search bar to filter.

Polymeric Architecture Description Synthetic Strategy
Block Copolymers Linear copolymers with distinct blocks of different monomers. Sequential polymerization or clicking two different polymer chains together.
Graft Copolymers A main polymer chain with polymeric side chains attached. "Grafting-to" an azide-functionalized backbone with alkyne-terminated molecules.
Star Copolymers Multiple polymer arms radiating from a central core. Clicking alkyne-terminated polymer arms to a multi-azide functional core.
Polymer Networks/Hydrogels Cross-linked polymer chains forming a three-dimensional network. Using di- or multi-functional alkyne and azide monomers as cross-linkers.

This compound is particularly useful in the synthesis of graft copolymers, which are polymers comprising a main backbone and covalently attached side chains. In the "grafting-to" method, a pre-synthesized polymer backbone containing azide side groups is reacted with this compound via CuAAC. This strategy allows for precise control over the grafting density and the nature of the grafted molecule.

Furthermore, this compound can act as a precursor to macromonomers. For instance, it can initiate the ring-opening polymerization of N-carboxyanhydrides (NCAs) to create a poly(α-amino acid) chain with a terminal propargyl group. This resulting macromonomer can then be "clicked" onto another polymer backbone or copolymerized to form more complex architectures like brush or comb polymers. The incorporation of poly-l-alanine side chains can influence the thermal properties, solubility, and self-assembly behavior of the final material, leading to advanced functional polymers for various applications.

Fabrication of Dendrimers and Dendronized Systems with Propargyl Linkers

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The incorporation of amino acids, such as alanine (B10760859), into dendrimer design offers a route to biocompatible and biodegradable materials. The propargyl group serves as a crucial linker, enabling the attachment of these amino acid units to the dendrimer scaffold or facilitating further functionalization.

Polyester dendrimers based on 2,2-bis(methylol)propionic acid (bis-MPA) are noted for their biocompatibility. These structures can be functionalized at their periphery with amino acids like β-alanine through esterification reactions. nih.govnih.gov This creates a surface of amino groups that can be further modified, and the internal ester bonds allow for biodegradation. nih.govnih.gov The choice of amino acid linkers is seen as a viable path toward creating biocompatible dendrimer scaffolds for applications such as drug delivery. nih.govresearchgate.net For example, modifying the surface of Polyamidoamine (PAMAM) dendrimers with amino acids can convert symmetrical end groups into multiple reactive and distinct orthogonal groups, significantly increasing the functional versatility of the dendrimer surface for conjugating various molecules like drugs or imaging agents. nih.govresearchgate.net

The propargyl group, specifically, provides a reactive handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and orthogonal reaction. This allows for the precise construction of dendronized systems where this compound can be clicked onto an azide-functionalized core or vice versa, building up the dendritic structure generation by generation. While direct examples focusing exclusively on this compound are specific, the principles are well-established with similar building blocks. For instance, polyester dendrimers have been functionalized with β-alanine, creating cationic surfaces with antibacterial properties. nih.gov These amino-functional dendrimers demonstrate rapid degradation at physiological pH through the loss of the peripheral β-alanine groups. nih.gov

Synthesis of Novel Derivatives and Conjugates for Academic Exploration

The dual functionality of this compound—possessing both a reactive amino group and a terminal alkyne—makes it an ideal starting material for synthesizing a variety of novel derivatives for chemical and biological research.

The propargyl group is a direct precursor to the 1,2,3-triazole heterocycle via the Huisgen 1,3-dipolar cycloaddition reaction with an azide, a cornerstone of "click chemistry". frontiersin.orgresearchgate.net This reaction is highly efficient and regioselective, particularly when catalyzed by copper(I), yielding 1,4-disubstituted triazoles. frontiersin.org this compound can thus be reacted with a wide range of organic azides to generate a library of novel 1,2,3-triazole-containing amino acid derivatives.

These triazole rings are not merely linkers; they are stable, aromatic, and capable of forming hydrogen bonds and dipole interactions, often acting as bioisosteres for other functional groups in medicinal chemistry. nih.gov Research has demonstrated the synthesis of "aza-1,2,3-triazole-3-alanine" derivatives by performing a Cu-catalyzed azide-alkyne cycloaddition on an aza-propargylglycine residue, a close structural analog of this compound. acs.org This highlights the utility of the propargyl-alanine scaffold in creating complex peptide mimics where the triazole ring is integrated into the backbone. acs.org The synthesis of such compounds allows for the exploration of novel chemical space and the development of molecules with potential biological activities. nih.gov

Table 1: Synthesis of 1,2,3-Triazole Derivatives
Reactant 1Reactant 2CatalystProduct TypeKey Features
This compoundOrganic Azide (R-N₃)Copper(I)1,4-Disubstituted 1,2,3-TriazoleHigh efficiency, regioselectivity, stable linkage. frontiersin.org
Aza-propargylglycineVarious AzidesCopper(I)Aza-1,2,3-triazole-3-alanine azapeptidesIntegration of triazole into peptide backbone. acs.org

The primary amine of this compound can be readily modified to generate a wide range of N-substituted derivatives. One common method is reductive amination, where the amino ester reacts with an aldehyde or ketone in the presence of a reducing agent. Another powerful technique is direct N-alkylation with alcohols, which has been shown to be effective for various amino acid esters, including those of alanine, with high retention of stereochemistry. d-nb.info Furthermore, methods exist for the direct conversion of N-alkylamines into N-propargylamines, showcasing the versatility of these functional groups. nih.gov The propargyl group itself can be introduced onto an amino acid via alkylation with reagents like propargyl bromide. nih.gov This versatility allows for the synthesis of complex N-substituted α-amino esters that can serve as chiral intermediates for pharmaceuticals or as building blocks for peptide and polymer synthesis. d-nb.info

A molecular scaffold is a core structure upon which other chemical moieties can be assembled. Amino acids are considered versatile building blocks for constructing such scaffolds. mdpi.com this compound, with its defined stereochemistry and orthogonal reactive groups (amine and alkyne), is an excellent candidate for use in scaffold design.

The alkyne handle allows for its covalent attachment to other molecular components using click chemistry, forming stable triazole linkages. mdpi.com This enables the construction of multifunctional molecules where the alanine unit acts as a central hub. mdpi.com The resulting 1,2,3-triazole ring is a robust and popular scaffold in medicinal chemistry. nih.gov This "bottom-up" approach, using defined building blocks like this compound, allows for the de novo construction of complex molecular architectures with precise control over their structure and functionality. mdpi.com

Integration into Bioconjugation Strategies for Advanced Molecular Systems

Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule. The unique reactivity of the propargyl group makes this compound a valuable tool in this field, particularly for peptide and protein modification.

Modifying the C-terminus of a peptide is crucial for creating many biologically active molecules and peptide-based materials. nih.gov The propargyl ester of an amino acid can be used to achieve site-specific C-terminal modification. Research has uncovered an unusual reactivity of glycine propargyl ester, which undergoes selective, base-independent amidation with linear alkylamines under mild, metal-free conditions. nih.govresearchgate.net This "propargyl-assisted selective amidation" is thought to be governed by hydrogen bonding and intermolecular interactions rather than typical electron-withdrawing inductive effects. nih.govresearchgate.netsci-hub.se

This discovery was leveraged to develop a novel method for site-specific C-terminal glycine peptide bioconjugation. researchgate.net The strategy relies on the selective reactivity of a C-terminal glycine propargyl ester over propargyl esters linked to the side chains of aspartate and glutamate. sci-hub.seresearchgate.net While the reactivity was most pronounced for glycine propargyl esters, other amino acid esters, including alanine, were also investigated. The study noted that substitution at the α-carbon, as in alanine, led to a significant reduction in reactivity, likely due to steric hindrance. researchgate.net This differential reactivity provides a basis for highly selective conjugation strategies.

Table 2: Relative Reactivity in Propargyl-Assisted Amidation
Amino Acid Propargyl EsterReactivity with Linear AlkylaminesPostulated Reason for Reactivity
GlycineHigh, selective, base-independentPropargyl-assisted activation via hydrogen bonding/intermolecular interactions. researchgate.netsci-hub.se
AlanineDramatically reducedSteric hindrance from the α-carbon methyl group. researchgate.net
Aspartic Acid (side-chain)LowUsed as a point of comparison for selectivity. researchgate.net
Glutamic Acid (side-chain)LowUsed as a point of comparison for selectivity. researchgate.net

Conjugation to Biomolecules and Nanoparticles

This compound serves as a critical building block in the field of bioconjugation, primarily due to the presence of a terminal alkyne group within its structure. This alkyne moiety acts as a versatile chemical handle for covalent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". iris-biotech.deacs.org This reaction's high efficiency, specificity, and biocompatibility make this compound an ideal candidate for linking with biomolecules and nanoparticles that have been functionalized with azide groups, thereby creating complex and functional hybrid structures. acs.orgbiosyn.com

Conjugation to Biomolecules

The ester's structure allows it to be incorporated into or attached to larger biological molecules, such as peptides, proteins, and complex carbohydrates, enabling the introduction of specific functionalities. The propargyl group provides a site for the precise attachment of labels, therapeutic agents, or other molecules of interest without interfering with the biomolecule's native activity. iris-biotech.de

A notable application involves the use of a similar compound, β-alanine propargyl ester, as a molecular linker in the synthesis of advanced drug delivery systems. nih.gov In one study, researchers synthesized a β-cyclodextrin (βCD) dendrimer by attaching seven βCD units to a central βCD core. nih.gov This was achieved using a CuAAC click reaction where β-alanine propargyl ester hydrochloride served as the linker molecule. nih.gov The resulting dendrimeric structure demonstrated a significantly enhanced encapsulation efficiency for the anticancer drug methotrexate, increasing it from 52% with native βCD to nearly 80%. nih.gov This improvement was attributed to the combined entrapment capabilities of the βCD cavities and the newly formed dendritic branches. nih.gov

Propargyl esters of amino acids are also fundamental in peptide synthesis and modification. researchgate.netnih.gov The alkyne handle allows for the site-selective conjugation of various moieties onto a peptide sequence, facilitating the creation of peptides with tailored properties for therapeutic or diagnostic purposes. iris-biotech.de While research has highlighted the selective reactivity of glycine propargyl esters for C-terminal peptide bioconjugation, the underlying principle of using the propargyl group for targeted modification is broadly applicable to other amino acid esters like this compound. researchgate.netresearchgate.net

Biomolecule/SystemLinker/CompoundConjugation MethodKey Research Finding
β-Cyclodextrin (βCD) Dendrimerβ-Alanine propargyl ester hydrochlorideCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Created a dendrimer with significantly improved encapsulation efficiency (79.8%) for the anticancer drug methotrexate compared to native βCD (52%). nih.gov
PeptidesPropargyl-substituted amino acidsCuAAC Click ChemistryEnables site-selective functionalization of peptides with labels, APIs, or other biomolecules without requiring complex protecting group strategies. iris-biotech.de
C-terminal Glycine PeptidesGlycine propargyl esterPropargyl-Assisted Selective AmidationDemonstrated a novel, site-specific C-terminal bioconjugation technique based on the unique reactivity of the glycine propargyl ester. researchgate.netresearchgate.net

Conjugation to Nanoparticles

The functionalization of nanoparticles with biomolecules is a rapidly growing area in materials science and nanomedicine. Conjugating this compound to the surface of nanoparticles can enhance their biocompatibility, modulate their interaction with biological systems, and provide a platform for further functionalization. The primary strategy involves modifying the nanoparticle surface with azide groups, which can then readily react with the alkyne on the this compound via a click reaction.

This surface modification can serve several purposes:

Improved Biocompatibility: The presence of amino acids like alanine on the nanoparticle surface can mimic biological structures, potentially reducing immunogenicity and improving circulation times. Studies involving the grafting of L-alanine onto hydroxyapatite nanoparticles have shown that this modification can contribute to biocompatibility and enhance protein adsorption, which is beneficial for applications in regenerative medicine. nih.gov

Targeted Delivery: The amino acid can act as a spacer to attach targeting ligands (e.g., folic acid), enabling the nanoparticles to selectively bind to and enter specific cells, such as cancer cells. nih.gov

Hierarchical Assembly: The ester provides a reactive site for the subsequent attachment of other molecules, allowing for the layer-by-layer construction of complex, multifunctional nano-architectures.

While direct examples focusing exclusively on this compound are specific, the principles are well-established within the broader context of amino acid and nanoparticle conjugation. For instance, research has demonstrated the use of magnetic bimetallic nanoalloys as recoverable catalysts for click reactions to create new bioconjugates, highlighting the synergy between nanomaterials and the chemistries enabled by propargyl-functionalized molecules. researchgate.net

Nanoparticle TypeSurface FunctionalizationConjugation PrinciplePotential Application/Outcome
Generic (e.g., Gold, Silica, Polymeric)Azide groups (-N₃)CuAAC Click ChemistryCovalent attachment of this compound to the nanoparticle surface for enhanced biocompatibility and further functionalization. acs.org
Hydroxyapatite (HAp)Direct grafting of L-alanineIn situ synthesis / Simple mixingImproved protein adsorption and good osteoblastic cell viability, suggesting potential in regenerative medicine. nih.gov
Polymeric Nanoparticles (PNPs)Carboxylic acid groups for further modificationCarbodiimide (B86325) chemistry followed by attachment of propargylamine (B41283)Creation of theranostic nano-agents for targeted detection and treatment of cancer. nih.gov

Theoretical and Computational Investigations of L Alanine Propargyl Ester Systems

Quantum Chemical Approaches to Understanding Reaction Mechanisms and Pathways

Quantum chemical methods are at the forefront of elucidating the complex reaction mechanisms involving l-alanine (B1666807) propargyl ester. These computational techniques allow for the detailed exploration of potential energy surfaces, identifying transition states and intermediates that govern the course of a chemical transformation.

Density Functional Theory (DFT) has been widely employed to investigate the reactivity of l-alanine propargyl ester and related systems. irb.hrresearchgate.net DFT calculations can provide valuable information about the electronic properties of molecules, which in turn dictates their chemical behavior. For instance, DFT has been used to study the Bergman cyclization of acyclic amino acid-derived enediynes, including those derived from alanine (B10760859). irb.hr These studies calculate the energy barriers for different reaction pathways, helping to determine the most likely mechanism. irb.hr

In the context of reactions involving l-alanine derivatives, DFT calculations have been used to explore reaction energy pathways, providing insights into the thermodynamics and kinetics of the transformations. irb.hr For example, in the study of the Bergman cyclization, DFT calculations at the UB3LYP/6-31G(d,p) level of theory were used to determine the activation barriers for the cyclization step. irb.hr Such calculations are crucial for understanding how the amino acid side chain influences the reactivity of the enediyne system. irb.hr

Furthermore, DFT has been utilized to understand the structural and electronic properties of l-amino acids in the solid state. aps.org These studies show that the constituent molecules adopt zwitterionic configurations and that the amine and carboxy functional groups are dominant in determining the band structure, which has implications for the reactivity of esters like this compound. aps.org

Global Reaction Route Mapping (GRRM) is a powerful automated method for exploring all possible reaction pathways from a given set of reactants. rsc.org This approach is particularly useful for complex reactions where multiple competing pathways may exist. rsc.org The GRRM strategy, often used in conjunction with methods like the Anharmonic Downward Distortion Following (ADDF) and Artificial Force Induced Reaction (AFIR), allows for the systematic discovery of isomerization, dissociation, and associative reaction pathways. rsc.org

In the context of amidation processes involving propargyl esters, GRRM has been instrumental. For example, in the reaction of glycine (B1666218) propargyl ester derivatives with linear alkylamines, GRRM modeling calculations predicted that the observed base-independent reactivity is governed by hydrogen bonding and intermolecular interactions rather than purely electronic effects. researchgate.net This highlights the capability of GRRM to uncover non-intuitive reaction mechanisms. researchgate.nethokudai.ac.jp The method can explore a vast network of reaction paths, including those involving covalent bonds, hydrogen bonds, and even weak van der Waals interactions, providing a comprehensive understanding of the reaction landscape. hokudai.ac.jp

Modeling of Intermolecular Interactions and Hydrogen Bonding Effects

Intermolecular interactions, particularly hydrogen bonding, play a critical role in the chemistry of this compound. Computational modeling allows for the detailed analysis of these non-covalent interactions and their influence on reactivity and molecular recognition.

Studies on related systems, such as β-enamino esters, have shown that strong inter- and intramolecular hydrogen bonds can lead to specific planar conformations. mdpi.com Theoretical calculations and single-crystal structure analysis have confirmed the presence of these hydrogen bonds and their role in the molecule's properties. mdpi.com For this compound, similar hydrogen bonding interactions involving the amino group, the ester carbonyl, and the propargyl group can be expected to influence its conformational preferences and reactivity.

Computational investigations into the hydration of propargyl esters catalyzed by gold(I) complexes have also highlighted the importance of intermolecular interactions. acs.org DFT calculations have been used to study the conformations of these complexes and how the binding of substrates is influenced by polar groups capable of forming hydrogen bonds. acs.org In the context of amidation, GRRM calculations have suggested that hydrogen bonding is a key factor in the selective reactivity of glycine propargyl esters. researchgate.net This indicates that the ability of this compound to form specific hydrogen-bonded intermediates with reactants can significantly direct the course of a reaction.

Computational Analysis of Electronic Structure and Conformational Preferences

The electronic structure and conformational landscape of this compound are fundamental to its chemical behavior. Computational methods provide a powerful means to explore these aspects in detail.

DFT studies on l-amino acids, including alanine, have revealed that they have wide band gaps and that electrons are highly localized to the constituent molecules. aps.org The electronic structure is dominated by the amine and carboxy functional groups, which are the primary sites of chemical reactivity. aps.org Computational analysis of l-alanine receptor binding has also shown that while ionic interactions are dominant, dispersion interactions involving the amino acid residue are also significant. nih.gov

The conformational preferences of alanine-containing molecules have been a subject of intense computational study. nih.gov Molecular dynamics (MD) simulations have been used to investigate the intrinsic propensity of alanine to adopt α-helical or β-sheet conformations. nih.gov These studies emphasize the importance of steric interactions and local stereochemical constraints in determining backbone conformations. nih.gov For this compound, the interplay between the chiral center of the alanine moiety and the rigid propargyl group will lead to a unique set of preferred conformations that can be explored using computational methods. These conformational preferences are critical as they can influence the accessibility of reactive sites and the stereochemical outcome of reactions. For instance, computational studies on cyclic hexapeptoids containing propargyl side chains have revealed remarkable conformational changes, highlighting the flexibility of such systems. acs.org

Prediction of Activation Energies and Reaction Thermodynamics

A key application of computational chemistry is the prediction of activation energies and reaction thermodynamics, which are essential for understanding reaction rates and equilibria.

DFT calculations have been successfully used to predict activation energies for various reactions involving amino acid derivatives. For example, in the Bergman cyclization of enediynes derived from alanine, the activation barrier was calculated to be a critical factor in the reaction mechanism. irb.hr Similarly, in the Strecker reaction to form alanine, DFT calculations determined the activation energy barrier for the rate-determining step. beilstein-journals.org

For reactions involving this compound, computational methods can be used to model the entire reaction profile, from reactants to products, including all intermediates and transition states. This allows for the calculation of the activation energy for each step, identifying the rate-limiting step and providing a quantitative measure of the reaction's feasibility. For example, in a study of amidation reactions, kinetic parameters including activation energies were fitted using data from dynamic flow experiments, demonstrating the power of combining experimental and computational approaches. rsc.org These predictive capabilities are invaluable for designing new synthetic routes and for optimizing reaction conditions.

Emerging Research Directions and Future Perspectives in L Alanine Propargyl Ester Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of sophisticated catalytic systems is crucial for unlocking the full synthetic potential of l-alanine (B1666807) propargyl ester and related compounds. Research is focused on achieving higher yields, greater selectivity (chemo-, regio-, and enantio-selectivity), and milder reaction conditions.

A significant area of investigation involves metal-catalyzed multicomponent reactions (MCRs), such as the A3 (aldehyde-alkyne-amine) coupling, to produce chiral propargylamines. rsc.orgresearchgate.net Various transition metal catalysts, including gold, iridium, zinc, nickel, and iron, have been explored for this transformation. researchgate.net Copper-based catalysts are particularly prominent. acs.org For instance, dicopper(I) complexes have been shown to be effective for A3 coupling with low catalyst loading. acs.org Furthermore, recoverable catalysts like copper(II) carboxymethylcellulose (CMC-CuII) have been developed for solvent-free A3 coupling reactions, demonstrating high catalytic activity. acs.org For asymmetric synthesis, which is critical when using chiral precursors like l-alanine derivatives, catalyst systems such as copper(I) bromide/Quinap are employed to generate chiral propargylamines with high enantioselectivity. acs.org Silver(I) complexes, particularly those with chiral phosphine (B1218219) ligands, are also emerging as valuable tools for enantioselective carbon-carbon bond forming reactions. researchgate.net

In the realm of polymerization, rhodium-based catalysts have been instrumental. Catalysts like (nbd)Rh+[η6-C6H5B-(C6H5)3] have been successfully used to polymerize l-alanine propargyl ester and its derivatives into high molecular weight polyacetylenes. google.comresearchgate.net These polymerizations can proceed in various solvents and at moderate temperatures to yield polymers with molecular weights (Mn) in the range of 1x10⁴ to 2x10⁵. google.com

Catalyst SystemReaction TypeApplication FocusKey FindingsCitations
Copper(I) bromide/Quinap Asymmetric A3 CouplingEnantioselective synthesis of chiral propargylamines.Establishes chirality with high enantioselectivity. acs.org
Dicopper(I) complexes A3 CouplingSynthesis of propargylamines.Effective at low catalyst loadings (e.g., 0.4 mol%). acs.org
Copper(II)-Carboxymethylcellulose A3 CouplingEco-friendly synthesis of propargylamines.Recoverable catalyst, effective under solvent-free conditions. acs.org
Chiral Phosphine–Silver(I) complexes Asymmetric C-C bond formationEnantioselective synthesis.Emerging as a valuable tool for asymmetric catalysis. researchgate.net
(nbd)Rh+[η6-C6H5B-(C6H5)3] Alkyne PolymerizationSynthesis of amino acid-based polyacetylenes.Produces high molecular weight polymers ( > 10⁴). google.comresearchgate.net
Rhodium-zwitterion catalyst Alkyne PolymerizationSynthesis of optically active polymers.Yields polymers with moderate molecular weights (10,800-17,300). acs.orgcardiff.ac.ukbeilstein-journals.orgnih.govnih.gov
Gold(I) and Silver(I) salts Multicomponent ReactionsSynthesis of propargylamines and ethers.Catalyzes A3-type couplings and related MCRs. researchgate.net

Exploration of Advanced Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are highly valued for their efficiency and atom economy. rsc.org this compound is an ideal candidate for MCRs due to its terminal alkyne functionality.

The A3 coupling and its variations are primary examples where propargyl esters or similar alkynes are used. rsc.org These reactions typically involve an aldehyde, an amine, and a terminal alkyne to create a propargylamine (B41283). rsc.orgresearchgate.net Both metal-catalyzed and metal-free versions have been developed. rsc.orgresearchgate.net For instance, a metal-free, five-component reaction combining a primary amine, formaldehyde, an organoboronic acid, and propiolic acid can produce a diverse range of propargylamines through a tandem Petasis Borono Mannich (PBM) and decarboxylation sequence. researchgate.net

Beyond A3 coupling, the propargyl group is a key reactant in isocyanide-based multicomponent reactions (IMCRs) like the Ugi and Passerini reactions. umontpellier.frbeilstein-journals.org These reactions are fundamental for building peptide-like structures. beilstein-journals.org An emerging strategy involves combining MCRs; for example, a product from one MCR containing a reactive isocyanide can be used in a subsequent Passerini reaction to build complex depsipeptides. beilstein-journals.org Another advanced approach involves incorporating substrates with both an alkyne and an azide (B81097) moiety into an Ugi reaction, setting the stage for a subsequent intramolecular copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to form cyclic peptidomimetics. beilstein-journals.org Researchers have also reported novel aminobenzannulation reactions where a propargylic ester reacts with two molecules of an isocyanide, providing efficient access to multi-functionalized aryl amine derivatives. umontpellier.fr

Multicomponent ReactionKey ReactantsProduct TypeStrategic ImportanceCitations
A3 Coupling (Aldehyde-Alkyne-Amine) Aldehyde, Amine, Terminal Alkyne (or surrogate)PropargylamineDirect route to a versatile class of synthetic intermediates. rsc.orgresearchgate.netresearchgate.net
KA2 Coupling Ketone, Amine, Terminal AlkynePropargylamineAn A3 variant using a ketone instead of an aldehyde. rsc.org
Petasis Borono Mannich (PBM) Reaction Amine, Formaldehyde, Organoboronic AcidPropargylamine (in tandem reaction)A metal-free pathway to diverse propargylamines. researchgate.net
Ugi / Passerini Reactions Isocyanide, Carbonyl, Amine, Carboxylic Acid (Ugi) or Carboxylic Acid (Passerini)α-Acetamido Carboxamide / α-Acyloxy CarboxamideFoundation for creating linear and cyclic peptidomimetics. umontpellier.frbeilstein-journals.org
Aminobenzannulation Propargylic Ester, IsocyanideMulti-functionalized Aryl AmineNovel benzene (B151609) ring synthesis via sequential annulation and rearrangement. umontpellier.fr

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods from batch processing to continuous flow and automated platforms represents a significant step towards more efficient, scalable, and safer chemical manufacturing. Reactions involving this compound and similar alkyne-containing molecules are well-suited for this transition.

Continuous flow chemistry has been successfully applied to A3 coupling reactions for propargylamine synthesis. rsc.orgresearchgate.netresearchgate.netscholaris.ca Researchers have developed systems using packed-bed reactors containing catalysts like faceted Cu₂O microcrystals, which act as efficient and steady sources of catalytically active Cu(I) ions. researchgate.netscholaris.ca This setup allows for reactions to be completed with short residence times (e.g., 5 minutes) and enables the catalyst to be recycled for multiple runs with minimal loss of activity. scholaris.ca Metal-free decarboxylative coupling reactions have also been adapted to continuous flow systems, reacting alkynyl carboxylic acids with amines and paraformaldehyde in water at elevated temperatures to produce propargylamines in good yields. researchgate.net These flow systems can reduce product degradation and improve throughput. acs.org

Automated synthesis platforms are increasingly used for high-throughput screening, reaction optimization, and library synthesis. researchgate.netnih.govresearchgate.net Multicomponent reactions are particularly ideal for automation due to their one-pot nature. beilstein-journals.org For example, a Chemspeed automated synthesis platform was used to construct a 184-member library of complex molecules by employing a sequential Huisgen [3+2] cycloaddition (an alkyne-azide click reaction) and a Suzuki-Miyaura coupling. nih.govresearchgate.net This demonstrates the potential for using the alkyne handle of an this compound derivative for rapid diversification. Furthermore, robotic systems combined with machine learning are being used to autonomously explore new chemical reactions, including multicomponent reactions involving alkynes, accelerating the discovery of novel transformations. nih.gov

Expansion of Applications in Smart Materials and Responsive Chemical Systems

The polymerization of monomers derived from this compound provides a direct pathway to "smart" materials, whose properties can change in response to external stimuli. The combination of the chiral amino acid and the polymerizable alkyne group allows for the creation of polymers with highly ordered structures and unique chiroptical properties. google.comacs.org

Using rhodium-based catalysts, N-(tert-butoxycarbonyl)-l-alanine propargyl ester (L-1E) and related N-propargylamide derivatives can be polymerized to form substituted polyacetylenes. google.comresearchgate.net While poly(L-1E) itself did not show evidence of a helical structure in one study, the closely related poly(N-propargylamide) derived from l-alanine, poly(L-1A), was found to adopt a helical conformation with a predominantly one-handed screw sense. google.com This helical structure, stabilized by intramolecular hydrogen bonds, gives the polymer a large specific rotation and a strong circular dichroism (CD) signal. google.comacs.org

Crucially, this helical structure can be responsive. For example, the helix of poly(L-1A) was shown to be deformed by the addition of methanol, demonstrating a response to a change in the solvent environment. google.com This behavior is a hallmark of responsive or "smart" chemical systems. Such stimuli-responsive chiral polymers are being explored for applications in chemical sensing and enantioselective catalysis. researchgate.net By incorporating other functional moieties, such as eugenol (B1671780) or coumarin, into the polymer structure, researchers can further tune the material's properties for specific applications, including as potential antibacterial agents or novel optical materials. nih.govnih.govenglelab.com

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

Research on this compound is inherently interdisciplinary, merging principles from organic chemistry, materials science, and chemical biology.

Organic Chemistry: This field provides the foundation for the synthesis of the monomer itself and for developing the novel catalytic systems and advanced multicomponent reactions that use it as a building block. researchgate.netresearchgate.netumontpellier.fr The precise control over stereochemistry and the strategic functionalization of the molecule are core pursuits of organic synthesis.

Materials Science: The polymerization of this compound derivatives is a direct application in materials science. google.comresearchgate.net The resulting helical polymers are a class of advanced materials with tunable chiroptical properties. acs.org The exploration of these polymers for use in smart systems, chemical sensors, and enantioselective separation media represents a key interface between synthesis and material function. researchgate.netbeilstein-journals.org

Chemical Biology: The use of l-alanine, a natural amino acid, as a core component infuses the resulting molecules and materials with a biological signature. researchgate.net Amino acids are the fundamental building blocks of peptides and proteins, and creating synthetic macromolecules from them is a strategy for designing novel hierarchical superstructures. researchgate.netbeilstein-journals.org The chirality endowed by the l-alanine is essential for creating the ordered helical polymers and for potential applications in chiral recognition, which is a fundamental concept in biological systems. beilstein-journals.org

This convergence allows chemists to use tools from organic synthesis to transform a bio-inspired building block into advanced materials with functions relevant to both materials science and biology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for l-alanine propargyl ester, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound derivatives are synthesized via sequential functionalization. A common approach involves sulfonylation of L-alanine methyl ester hydrochloride, followed by alkylation and aza-Michael addition with propargyl amine . For esterification, propargyl alcohol is reacted with activated carboxylic acid intermediates (e.g., using EDC/HOBt or DIPEA/ClCO₂Et) under anhydrous conditions, yielding propargyl esters in ~80% yield . Optimize solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) to suppress side reactions like hydrolysis.

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical for characterization?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm ester bond formation (e.g., propargyl CH₂ peaks at δ 4.6–4.8 ppm and triple-bond carbons at δ 70–80 ppm) . High-resolution mass spectrometry (HRMS) verifies molecular weight (±0.001 Da tolerance). For stereochemical purity, chiral HPLC with a C18 column and isocratic elution (e.g., 70:30 hexane/isopropanol) resolves enantiomeric excess (>98%) .

Q. What factors influence the hydrolytic stability of propargyl esters, and how can degradation be mitigated during storage?

  • Methodological Answer : Propargyl esters undergo pH-dependent hydrolysis. Stability increases with electron-withdrawing substituents (e.g., chloro groups at C3/C4) but decreases with bulky aliphatic chains (e.g., isohexyl vs. propargyl) . Store compounds in anhydrous DMSO or THF at –20°C under argon. Monitor degradation via LC-MS, using half-life (t1/2t_{1/2}) calculations in PBS (pH 7.4) at 37°C .

Advanced Research Questions

Q. How do gold(I/III) catalysts mediate propargyl ester-based bioconjugation, and what mechanistic insights inform reaction optimization?

  • Methodological Answer : Au(III) complexes (e.g., BPy-Au) enable C(sp²)-C(sp) cross-coupling between propargyl esters and aryl groups via reductive elimination. Key steps: (1) Au coordination to the triple bond, (2) oxidative addition to form Au-carbene intermediates, and (3) nucleophilic attack by protein residues . Optimize ligand-to-Au ratios (1:1–1:2) and pH (6.5–7.5) to suppress off-target labeling. Use SDS-PAGE with fluorescent probes (e.g., azide-Cy5) to quantify labeling efficiency .

Q. What strategies resolve contradictions in regioselectivity during rhodium-catalyzed carbonylation of cyclopropyl propargyl esters?

  • Methodological Answer : Rh(I) catalysts promote 1,3-acyloxy migration in propargyl esters, followed by cyclopropane C–C σ-bond cleavage. Regioselectivity is controlled by steric effects: cis-disubstituted cyclopropanes favor endo transition states, while bulky substituents (e.g., tert-butyl) shift selectivity to exo pathways . Validate using DFT calculations (B3LYP/6-31G*) and kinetic studies (Eyring plots). Contrast with Au-catalyzed cycloisomerization, which favors ynamide propargyl ester activation .

Q. How can propargyl esters be leveraged in enantioselective hydroamination, and what role do bifunctional catalysts play?

  • Methodological Answer : Bifunctional phosphinothiourea catalysts enable γ-selective hydroamination of propargyl esters via dual activation: (1) thiourea binds N-methoxy carbamate nucleophiles, and (2) phosphonium ion stabilizes allenyl ester intermediates . Achieve >90% ee using chiral catalysts (e.g., (R)-Binap-Thiourea) in toluene at –40°C. Monitor reaction progress via in situ IR for carbonyl (1700–1750 cm⁻¹) and triple-bond (2100–2260 cm⁻¹) absorbance .

Q. What structural modifications of propargyl esters enhance M2 muscarinic receptor agonism, and how are subtype selectivities quantified?

  • Methodological Answer : Agonist potency correlates with ester chain length: 2-butynyl and 2-pentynyl esters (EC₅₀ = 10⁻⁸ M) outperform 2-hexynyl derivatives (EC₅₀ = 10⁻⁶ M) at M2 receptors . Introduce bulky groups (e.g., 3-phenyl propargyl) to convert agonists to antagonists (pA₂ = 4.9–7.3). Use radioligand binding assays (³H-NMS displacement) and isolated tissue models (guinea pig ileum/atria) to quantify subtype selectivity (M2/M1 ratio ≥2.8) .

Methodological Considerations

Q. How should researchers address discrepancies in propargyl ester stability data across studies?

  • Answer : Contradictions often arise from solvent polarity, trace moisture, or metal impurities. Standardize stability assays using accelerated degradation studies (40°C/75% RH) with UPLC-MS quantification. Cross-reference with NIST chemistry data (e.g., InChIKey: AYVQOFBIFHCAHI) for structural validation .

Q. What computational tools predict propargyl ester reactivity in complex reaction systems?

  • Answer : Use Gaussian 16 for transition-state modeling (M06-2X/def2-TZVP) or AutoDock Vina for docking studies with enzyme targets (e.g., acetylcholinesterase). Validate with kinetic isotope effects (KIE) and Hammett plots for electronic effects .

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